molecular formula C19H16BrN3O3S2 B283831 2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Katalognummer B283831
Molekulargewicht: 478.4 g/mol
InChI-Schlüssel: RQIRJSGFOLFVEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Wirkmechanismus

The mechanism of action of 2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to have antimicrobial properties against various bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide in lab experiments include its potential applications in antimicrobial and antitumor research. However, the limitations of using this compound include its potential toxicity and the need for further investigation into its mechanism of action.

Zukünftige Richtungen

There are several future directions for research on 2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide. These include:
1. Further investigation into the mechanism of action of this compound, including its effects on specific cancer cell lines and microbial species.
2. Testing the efficacy of this compound in animal models and clinical trials.
3. Developing derivatives of this compound with improved potency and reduced toxicity.
4. Investigating the potential applications of this compound in other areas of research, such as neurodegenerative diseases and inflammation.
In conclusion, 2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a promising compound for scientific research, with potential applications in antimicrobial and antitumor research. Further investigation into the mechanism of action and potential applications of this compound is needed to fully understand its potential.

Synthesemethoden

The synthesis of 2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves the reaction of 2-bromo-4'-methoxyacetophenone with thiosemicarbazide, followed by the addition of 2-bromo-4'-methoxybenzoyl chloride and sodium bicarbonate. The resulting compound is then purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has been studied for its potential applications in scientific research. This compound has been found to have antimicrobial and antitumor properties, making it a promising candidate for further investigation in these areas.

Eigenschaften

Molekularformel

C19H16BrN3O3S2

Molekulargewicht

478.4 g/mol

IUPAC-Name

2-bromo-N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide

InChI

InChI=1S/C19H16BrN3O3S2/c1-25-15-8-7-11(9-16(15)26-2)14-10-28-19(21-14)23-18(27)22-17(24)12-5-3-4-6-13(12)20/h3-10H,1-2H3,(H2,21,22,23,24,27)

InChI-Schlüssel

RQIRJSGFOLFVEN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CC=C3Br)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC=CC=C3Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.